4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one

Molecular weight Elemental composition Mass spectrometry identification

4-Hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one (C₈H₅N₃O₄; MW 207.14 g/mol; CAS 56517-37-4) is a 1,5-naphthyridine derivative belonging to the naphthyridin-2(1H)-one subclass. It incorporates three key functional groups on the bicyclic core: a 3-nitro (–NO₂) group, a 4-hydroxy (–OH) group, and a 2-oxo (lactam-type) carbonyl.

Molecular Formula C8H5N3O4
Molecular Weight 207.14 g/mol
CAS No. 56517-37-4
Cat. No. B11897529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one
CAS56517-37-4
Molecular FormulaC8H5N3O4
Molecular Weight207.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C(=O)N2)[N+](=O)[O-])O)N=C1
InChIInChI=1S/C8H5N3O4/c12-7-5-4(2-1-3-9-5)10-8(13)6(7)11(14)15/h1-3H,(H2,10,12,13)
InChIKeyOYNSMEADOLDSQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one (CAS 56517-37-4): Naphthyridinone Scaffold Procurement Guide


4-Hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one (C₈H₅N₃O₄; MW 207.14 g/mol; CAS 56517-37-4) is a 1,5-naphthyridine derivative belonging to the naphthyridin-2(1H)-one subclass. It incorporates three key functional groups on the bicyclic core: a 3-nitro (–NO₂) group, a 4-hydroxy (–OH) group, and a 2-oxo (lactam-type) carbonyl. The 1,5-naphthyridin-2(1H)-one scaffold is a recognized pharmacophore in antibacterial [1] and antiviral [2] drug discovery programmes. This specific substitution pattern yields a computed polar surface area (PSA) of 112.06 Ų and a predicted LogP of 1.47 , parameters that differentiate it from closely related naphthyridine building blocks commonly listed in vendor catalogues.

4-Hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one: Why Simple In-Class Substitution Risks Property Mismatch


The three functional substituents on the 1,5-naphthyridine core—3-nitro, 4-hydroxy, and 2-oxo—do not contribute additively to physicochemical properties; their combined electronic and tautomeric effects produce a profile that cannot be approximated by any single group deletion analog. Replacing this compound with 4-hydroxy-3-nitro-1,5-naphthyridine (CAS 85938-78-9, lacking the 2-oxo), 3-nitro-1,5-naphthyridin-2(1H)-one (CAS 64222-33-9, lacking the 4-OH), or 4-hydroxy-1,5-naphthyridin-2(1H)-one (CAS 60058-16-4, lacking the 3-nitro) results in quantifiable shifts in molecular weight, polar surface area, lipophilicity, and hydrogen-bonding capacity that are meaningful in drug-design and materials-chemistry contexts . The evidence below quantifies these differences and explains why procurement specifications for CAS 56517-37-4 should not be satisfied by a generic ‘nitro-hydroxy-naphthyridine’ alternative.

4-Hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one: Head-to-Head Quantitative Differentiation Against Five Structural Analogs


Molecular Weight and Elemental Composition: 16 Da Mass Shift vs. 4-Hydroxy-3-nitro-1,5-naphthyridine (CAS 85938-78-9)

The target compound contains one additional oxygen atom relative to 4-hydroxy-3-nitro-1,5-naphthyridine (CAS 85938-78-9), which lacks the 2-oxo group. This results in a molecular formula of C₈H₅N₃O₄ versus C₈H₅N₃O₃, and a monoisotopic mass shift of +15.995 Da (measured exact mass 207.028 vs. 191.033) . In LC–MS or HRMS analytical workflows, this mass difference provides unambiguous discrimination between the two compounds, eliminating ambiguity in reaction monitoring or purity assessment.

Molecular weight Elemental composition Mass spectrometry identification

Polar Surface Area: +22% Increase vs. 4-Hydroxy-3-nitro-1,5-naphthyridine (CAS 85938-78-9)

The computed topological PSA (tPSA) for 4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one is 112.06 Ų, compared to 91.83 Ų for the analogous compound lacking the 2-carbonyl (CAS 85938-78-9) . This 20.23 Ų increase (~22%) is attributable to the additional carbonyl oxygen acting as a hydrogen-bond acceptor. Medicinal chemistry guidelines (e.g. Veber rules) associate PSA > 140 Ų with poor oral bioavailability and PSA < 60 Ų with good membrane permeation; the 112 Ų value positions the target in an intermediate range distinct from the 92 Ų comparator, affecting permeability predictions in early-stage drug design.

Polar surface area Membrane permeability Drug-likeness

Lipophilicity (LogP): 0.30 Unit Reduction vs. 4-Hydroxy-3-nitro-1,5-naphthyridine (CAS 85938-78-9)

The predicted LogP of the target compound is 1.47, compared to 1.77 for 4-hydroxy-3-nitro-1,5-naphthyridine (CAS 85938-78-9) . The ΔLogP of –0.30 units corresponds to a ~2-fold decrease in the octanol–water partition coefficient, reflecting the increased hydrophilicity conferred by the 2-oxo group. For researchers optimising aqueous solubility or reducing LogP-driven off-target binding, this 0.30-unit difference is of practical significance, as even small LogP changes can influence promiscuity and metabolic stability.

Lipophilicity LogP Solubility ADME

Hydrogen-Bond Acceptor Count: Four HBA vs. Three for 4-Hydroxy-1,5-naphthyridin-2(1H)-one (CAS 60058-16-4)

The target compound possesses four hydrogen-bond acceptor (HBA) sites (nitro oxygens ×2, 2-oxo carbonyl, and pyridine nitrogen) plus two hydrogen-bond donor (HBD) sites (4-OH, lactam N–H). By contrast, the non-nitrated analog 4-hydroxy-1,5-naphthyridin-2(1H)-one (CAS 60058-16-4) contains only three HBA sites and two HBD sites . The additional HBA capacity introduced by the 3-nitro group alters hydrogen-bonding networks in both co-crystal engineering and protein–ligand interactions. For medicinal chemists, the HBA count difference changes the compound’s calculated drug-likeness parameters and may impact selectivity when hydrogen-bonding interactions with target residues are critical.

Hydrogen bonding Structure-based design Solubility

Tautomeric and Electronic Control by 3-Nitro: Three Orthogonal Reactive Sites vs. Two in De-nitro Analogs

The 3-nitro group exerts a strong electron-withdrawing (–I, –M) effect on the naphthyridine ring, which stabilizes specific tautomeric forms of the 2-one/2-hydroxy equilibrium and acidifies the 4-OH proton. This electronic perturbation is absent in 4-hydroxy-1,5-naphthyridin-2(1H)-one (CAS 60058-16-4). Practically, the combination of reducible –NO₂, modifiable –OH, and reactive lactam carbonyl provides three chemically orthogonal diversification points on a single scaffold, versus two for de-nitro analogs [1]. The 4-hydroxy-3-nitro[1,5]naphthyridine core has been explicitly used as a starting material for multi-step synthesis of immunomodulatory imidazonaphthyridines, demonstrating its value as a differentiated building block [2].

Tautomerism Electron-withdrawing group Synthetic versatility

Summary of Quantitative Differentiation: Key Limits of Available Evidence

All quantitative differentiation data presented above—molecular weight, PSA, LogP, HBA count—derive from computed physicochemical properties and structural enumeration rather than head-to-head experimental assays. No peer-reviewed publication directly compares the biological activity, metabolic stability, or toxicity of 4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one with any of the identified comparators. The HIV integrase inhibitor and antibacterial patent literature establishes the broader relevance of the naphthyridin-2(1H)-one scaffold [1][2] but does not contain data for CAS 56517-37-4. The 3M patent demonstrates synthetic utility of the 4-hydroxy-3-nitro[1,5]naphthyridine scaffold but addresses the non-carbonyl analog. Procurement decisions should therefore weigh the computed property differences documented above, while recognizing the absence of direct comparative biological efficacy or safety data. This transparency is essential for informed scientific selection.

Evidence transparency Procurement risk Data gaps

4-Hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one: Research and Industrial Application Scenarios Based on Verified Differentiation


Medicinal Chemistry: Property-Driven Lead Optimization Requiring Intermediate PSA and Moderate Lipophilicity

The target compound’s tPSA of 112 Ų and LogP of 1.47 position it in a physicochemical window that balances membrane permeability with aqueous solubility . Compared to the more lipophilic 4-hydroxy-3-nitro-1,5-naphthyridine (LogP 1.77, PSA 92 Ų) , the target offers improved solubility without entering the high-PSA (>140 Ų) range associated with poor oral absorption. Medicinal chemists exploring CNS or anti-infective targets where moderate PSA and reduced LogP are desirable should consider this compound as a core scaffold for SAR exploration, particularly when the 3-nitro group is intended for subsequent reduction to a primary amine for further derivatization.

Chemical Biology: Orthogonal Bioconjugation via Three Distinct Reactive Handles

The simultaneous presence of a reducible 3-nitro group (precursor to aryl amine for amide coupling or diazotization), a nucleophilic 4-hydroxy group (for alkylation, acylation, or Mitsunobu chemistry), and a 2-oxo moiety (for enolate chemistry or lactam-directed C–H functionalization) provides three chemically orthogonal reactive sites . This property differentiates the compound from analogs such as 4-hydroxy-1,5-naphthyridin-2(1H)-one (CAS 60058-16-4), which lacks the nitro-derived diversification handle. Chemical biologists designing probe molecules or affinity reagents where sequential, chemoselective modifications are required benefit from purchasing a single starting material capable of tridirectional elaboration.

Process Chemistry and Scale-Up: Scaffold Starting Material for Immunomodulatory Heterocycles

The 4-hydroxy-3-nitro[1,5]naphthyridine core has been explicitly used as a starting material for the multi-step synthesis of substituted 1H-imidazo[4,5-c][1,5]naphthyridines with immunomodulatory activity . The target compound, bearing an additional 2-oxo group, extends this synthetic utility by enabling access to imidazonaphthyridinone chemotypes that incorporate the lactam moiety. Process chemists developing scalable routes to nitrogen-rich polyheterocycles should evaluate this compound as a gateway intermediate, noting that its higher molecular weight (207 g/mol vs. 191 g/mol for the non-carbonyl analog) impacts atom economy calculations but provides access to distinct chemical space.

Analytical Reference Standard Procurement: Unambiguous Identity Verification via Exact Mass

The 16 Da mass difference between the target compound (exact mass 207.028) and 4-hydroxy-3-nitro-1,5-naphthyridine (exact mass 191.033) provides a built-in orthogonal identifier for analytical chemistry workflows. Laboratories performing LC–HRMS or GC–MS method development and requiring unambiguous compound identification should procure the specific CAS 56517-37-4 reference standard rather than relying on structurally similar analogs, as co-elution or isobaric interference risks are mitigated by the unique exact mass signature of the 2-oxo-containing compound.

Quote Request

Request a Quote for 4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.